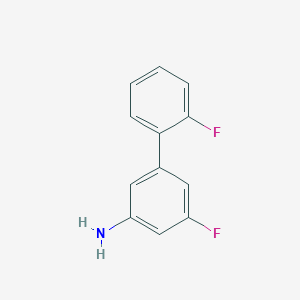

3-Fluoro-5-(2-fluorophenyl)aniline

Description

3-Fluoro-5-(2-fluorophenyl)aniline is a fluorinated aromatic amine characterized by a meta-fluoro substitution on the aniline ring and a 2-fluorophenyl moiety at the 5-position. This compound belongs to a class of meta-substituted anilines, which are pivotal intermediates in pharmaceutical and materials chemistry due to their electron-withdrawing fluorine atoms that enhance stability and modulate reactivity.

Properties

IUPAC Name |

3-fluoro-5-(2-fluorophenyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVXALDWPUQALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(2-fluorophenyl)aniline typically involves the introduction of fluorine atoms into the aromatic ring through various fluorination reactions. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group such as a halide on the aromatic ring. This can be achieved using reagents like potassium fluoride (KF) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated aromatic amines often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(2-fluorophenyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the nitro group (if present) to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: H₂ gas with a palladium catalyst.

Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl), and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-Fluoro-5-(2-fluorophenyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-fluorophenyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-Fluoro-5-(2-fluorophenyl)aniline and analogous fluorinated anilines are summarized below:

Table 1: Comparative Analysis of Fluorinated Anilines

Substituent Effects on Reactivity and Yield

- Meta vs. Ortho Substitution : Meta-substituted anilines (e.g., 3-fluoro-5-(trifluoromethyl)aniline) generally exhibit higher reactivity in photoredox Meerwein arylation (45–56% yields) compared to ortho-substituted analogues (e.g., 2-fluoroaniline: 34% yield). The steric hindrance and electronic effects of ortho substituents reduce coupling efficiency.

- Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups enhance electrophilicity, facilitating nucleophilic aromatic substitution or cross-coupling reactions.

Pharmacological Relevance

- Binding Affinity : The 3-fluoro-5-(trifluoromethyl)phenyl moiety in imidazopyridine derivatives demonstrates improved receptor binding due to lipophilic CF₃ groups, which enhance membrane permeability.

- Isomeric Differences : Fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) show distinct spectroscopic and docking properties, underscoring the importance of substitution patterns in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.